TMRM
CAS No.:
Cat. No.: VC0006657
Molecular Formula: C25H25N2O3+
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H25N2O3+ |
---|---|
Molecular Weight | 401.5 g/mol |
IUPAC Name | [6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium |
Standard InChI | InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 |
Standard InChI Key | WAWRKBQQBUDAMY-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
TMRM (Chemical Abstracts Service registry number 115532-49-5) is a xanthene-derived fluorophore with the molecular formula C<sub>25</sub>H<sub>25</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup> and a molecular weight of 401.5 g/mol . Its structure comprises a rhodamine backbone modified with methyl ester and dimethylamino groups, which enhance its lipophilicity and mitochondrial targeting (Fig. 1). The compound exists as a perchlorate salt, ensuring solubility in aqueous buffers while maintaining membrane permeability.
Table 1: Key Physicochemical Properties of TMRM
Property | Value | Source |
---|---|---|
Molecular Weight | 401.5 g/mol | |
Excitation/Emission | 548 nm / 573 nm | |
LogP (Octanol-Water) | 3.2 (predicted) | |
Mitochondrial Affinity | ΔΨ<sub>m</sub>-dependent |
Mechanism of Action and Mitochondrial Specificity
TMRM’s fluorescence is quenched in hydrophobic environments but increases upon binding to mitochondrial membranes, making it a Nernstian dye sensitive to ΔΨ<sub>m</sub> . In healthy cells, the dye accumulates in the mitochondrial matrix due to the negative charge gradient across the inner mitochondrial membrane. This accumulation is reversible and proportional to ΔΨ<sub>m</sub>, allowing real-time monitoring of mitochondrial depolarization or hyperpolarization .
Notably, cancer cells exhibit higher ΔΨ<sub>m</sub> compared to normal cells, enabling TMRM to discriminate between metabolic states in oncology research . For example, osteosarcoma cells stained with 100 nM TMRM showed a 2.5-fold higher fluorescence intensity than non-cancerous fibroblasts, correlating with their elevated glycolytic activity .
Research Applications and Protocols
Quantitative Measurement of ΔΨ<sub>m</sub> in Cancer Cells
A standardized protocol involves incubating cells with 50–200 nM TMRM in Hank’s Balanced Salt Solution (HBSS) for 30 minutes, followed by confocal microscopy imaging. Fluorescence intensity is quantified using regions of interest (ROIs) over individual mitochondria, with valinomycin or carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) serving as positive controls for depolarization .
Table 2: Comparative ΔΨ<sub>m</sub> Measurements Across Cell Types
Time-Lapse Imaging of ΔΨ<sub>m</sub> Dynamics
Limitations and Toxicity Considerations
While TMRM is less toxic than rhodamine 123, concentrations ≥500 nM induce apoptosis in sensitive cell types. For instance, 2.5 µM TMRM caused 40% neuronal death within 18 hours, mediated by caspase-3 activation and cytochrome c release . Mitochondrial-independent fluorescence artifacts, such as cytosolic oscillations, further complicate data interpretation at high doses .
Table 3: Toxicity Thresholds in Model Systems
Cell Type | Safe Concentration | Toxic Concentration | Source |
---|---|---|---|
Fibroblasts | ≤200 nM | ≥500 nM | |
Hippocampal Neurons | ≤200 nM | ≥500 nM | |
Cancer Cells (U2OS) | ≤1 µM | ≥5 µM |
Recent Methodological Advancements
Flow Cytometry Applications
TMRM (10–50 nM) now complements flow cytometry panels for high-throughput ΔΨ<sub>m</sub> analysis. In Neuro2a cells, co-staining with MitoTracker Green (a ΔΨ<sub>m</sub>-independent dye) confirmed that 50 nM TMRM reliably detects FCCP-induced depolarization without cytotoxicity .
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